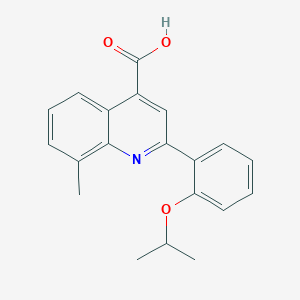

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a quinoline structure with a carboxylic acid group at the fourth position. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isopropoxyphenyl Intermediate: The initial step involves the preparation of 2-isopropoxyphenylboronic acid through a Suzuki-Miyaura coupling reaction.

Quinoline Ring Formation: The next step involves the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), nitro groups, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. In vitro tests have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of quinoline-4-carboxylic acids have been tested against Mycobacterium tuberculosis, demonstrating promising activity with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research indicates that quinoline derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. A specific study demonstrated that a related compound showed significant selectivity for HDAC3 and exhibited potent anticancer activity in vitro against various cancer cell lines . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, suggesting potential for therapeutic applications.

Antileishmanial Activity

Another promising application is in treating leishmaniasis, a disease caused by protozoan parasites. Quinoline-4-carboxylic acids have been synthesized and tested for their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives could inhibit the growth of the parasite effectively .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 | |

| Compound B | S. aureus | 16 | |

| 2-Isopropoxyphenyl-8-methylquinoline-4-carboxylic acid | M. tuberculosis | 62.57 |

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| D28 | K562 | 2 | HDAC inhibition, apoptosis induction | |

| D29 | MDA-MB-231 | >10 | Reduced efficacy compared to D28 | |

| D30 | HepG2 | >10 | Reduced efficacy compared to D28 |

Case Study 1: Antimicrobial Screening

In a systematic study of various quinoline derivatives, researchers synthesized multiple compounds and evaluated their antimicrobial properties against clinical isolates of Mycobacterium tuberculosis. The study utilized both standard broth microdilution methods and molecular docking studies to correlate structural features with biological activity .

Case Study 2: Cancer Cell Line Testing

A recent investigation focused on the anticancer potential of a series of quinoline derivatives, including this compound. The research involved testing these compounds on different cancer cell lines using CCK-8 assays to determine their cytotoxicity and mechanism of action through apoptosis induction and cell cycle analysis .

Mécanisme D'action

The mechanism of action of 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isopropoxyphenylboronic acid: Shares the isopropoxyphenyl group but lacks the quinoline structure.

Propoxur: Contains a similar isopropoxyphenyl group but is a carbamate insecticide.

3-Formylphenylboronic acid: Similar boronic acid derivative with a formyl group instead of a carboxylic acid.

Uniqueness

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its combination of the isopropoxyphenyl group with a quinoline ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound within the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antileishmanial, and antitubercular activities. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies to provide a comprehensive overview.

Biological Activity Overview

The biological activities of this compound are primarily evaluated through its antibacterial and antiparasitic properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Quinoline derivatives have been reported to exhibit significant antibacterial properties. A study focused on a series of 2-substituted phenyl-quinoline-4-carboxylic acids found that certain derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, compound 5a , structurally related to our compound of interest, demonstrated considerable antibacterial efficacy with an IC50 value of approximately 56.8 μg/mL against RAW 264.7 mouse macrophage cells, indicating low cytotoxicity while retaining effectiveness against bacterial strains .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| 5a | S. aureus | 56.8 |

| 5a | B. subtilis | 98.2 |

| 5b | MRSA | Moderate |

Antileishmanial Activity

The antileishmanial potential of quinoline derivatives has also been explored. A study synthesized several quinoline-4-carboxylic acids and evaluated their activity against Leishmania donovani. The results indicated that derivatives with structural similarities to this compound exhibited varying degrees of activity, with some compounds achieving IC50 values as low as 1.49 μg/mL .

| Compound | Activity Against L. donovani | IC50 (µg/mL) |

|---|---|---|

| Q1 | Most Active | 1.49 |

| Q2 | Less Active | 205 |

The mechanisms underlying the biological activities of quinoline derivatives often involve the inhibition of key enzymes or interference with cellular processes:

- Antibacterial Mechanism : The antibacterial action is believed to stem from the ability of quinolines to disrupt bacterial DNA synthesis by inhibiting DNA gyrase, an essential enzyme for bacterial replication .

- Antiparasitic Mechanism : For antileishmanial activity, quinolines may affect the metabolic pathways of Leishmania, though specific mechanisms require further elucidation through molecular docking studies .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Antibacterial Efficacy : A clinical trial evaluating the use of quinoline-based compounds in treating resistant bacterial infections reported promising outcomes, particularly in cases involving MRSA .

- Antileishmanial Trials : In regions endemic to leishmaniasis, compounds similar to this compound have shown effectiveness in reducing parasite load in infected patients .

Propriétés

IUPAC Name |

8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAILAWFRZPFHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.